3-(difluoromethyl)oxolan-3-amine hydrochloride
CAS No.: 2742653-30-9
Cat. No.: VC11569159
Molecular Formula: C5H10ClF2NO
Molecular Weight: 173.59 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

CAS No. | 2742653-30-9 |
---|---|
Molecular Formula | C5H10ClF2NO |
Molecular Weight | 173.59 g/mol |
IUPAC Name | 3-(difluoromethyl)oxolan-3-amine;hydrochloride |
Standard InChI | InChI=1S/C5H9F2NO.ClH/c6-4(7)5(8)1-2-9-3-5;/h4H,1-3,8H2;1H |
Standard InChI Key | GVSWNGHQKAIWRM-UHFFFAOYSA-N |
Canonical SMILES | C1COCC1(C(F)F)N.Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an oxolan ring (a saturated five-membered oxygen heterocycle) with a difluoromethyl (-CFH) group and an amine (-NH) substituent at the 3-position. Protonation of the amine with hydrochloric acid yields the hydrochloride salt, enhancing stability and solubility in polar solvents. Key structural features include:
-
Oxolan ring: Provides rigidity and influences stereoelectronic properties.
-
Difluoromethyl group: Introduces electronegativity and metabolic stability via fluorine’s inductive effects.
-
Amine hydrochloride: Facilitates salt formation, improving crystallinity for purification .
Table 1: Key Physicochemical Data
Property | Value | Source |
---|---|---|
CAS No. | 2742653-30-9 | |
Molecular Formula | ||
Molecular Weight | 173.59 g/mol | |
Purity | ≥95% | |
Stability | Hygroscopic; store at 2–8°C |
Synthesis and Manufacturing
Synthetic Routes
While no explicit protocol for 3-(difluoromethyl)oxolan-3-amine hydrochloride is published, analogous compounds suggest a multi-step approach:
-
Oxolan Ring Formation: Cyclization of 1,4-diols or epoxy precursors under acid catalysis.
-
Difluoromethyl Introduction: Electrophilic fluorination using reagents like or deoxyfluorination agents (e.g., DAST).
-
Amine Functionalization: Reductive amination or nucleophilic substitution with ammonia equivalents.
-
Salt Formation: Treatment with HCl in solvents like methanol or dioxane .
A related patent (CN114736173A) details the synthesis of 3-(difluoromethyl)oxetane-3-amine hydrochloride, a four-membered ring analog . Although oxetane and oxolan rings differ in strain and reactivity, the patent’s methodology offers insights:
-
Step 1: LiHMDS-mediated coupling of a sulfonamide and benzenesulfonyl difluoromethyl precursor.
-
Step 2: Desulfonylation using magnesium in .
-
Step 3: HCl-mediated tert-butylsulfinyl removal, yielding the hydrochloride salt .
Table 2: Comparative Synthesis of Oxetane vs. Oxolan Derivatives
Parameter | Oxetane Derivative | Hypothesized Oxolan Route |
---|---|---|
Ring Size | 4-membered | 5-membered |
Key Reagent | LiHMDS/THF | DAST or ClCFH |
Yield | 94% | Unreported |
Purification | Silica gel chromatography | Recrystallization |
Applications in Pharmaceutical Research
Role of the Difluoromethyl Group
The -CFH group is a bioisostere for -CH or -OH, improving metabolic stability and membrane permeability. Fluorine’s electronegativity modulates pKa and enhances binding affinity to target proteins. For example:
-
Metabolic Stability: Fluorine reduces cytochrome P450-mediated oxidation, extending half-life in vivo.
-
Bioavailability: The difluoromethyl group’s lipophilicity () balances solubility and absorption.
Hypothetical Therapeutic Targets
While direct studies are lacking, structurally similar compounds exhibit:
-
Neuromodulatory Effects: Amine derivatives target GABA receptors or monoamine transporters.
-
Anticancer Activity: Fluorinated amines inhibit kinases or DNA repair enzymes.
Comparative Analysis with Related Compounds
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine Hydrochloride
This analog (CAS No. 1803604-11-6) substitutes the difluoromethyl group with a trifluoromethylbenzyl moiety. Key differences:
-
Molecular Weight: 281.7 vs. 173.59 g/mol.
-
Applications: The benzyl group enables π-stacking interactions, potentially enhancing CNS penetration.
Table 3: Structural and Functional Comparison
Feature | Target Compound | Trifluoromethylbenzyl Analog |
---|---|---|
Substituent | -CFH | -CH-CH-CF |
LogP (Estimated) | 1.2 | 3.5 |
Therapeutic Potential | Metabolic stabilizer | CNS-targeted agent |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume